Home > Products > Screening Compounds P44249 > [D-Pen2, Pen5]-Enkephalin
[D-Pen2, Pen5]-Enkephalin - 88373-72-2

[D-Pen2, Pen5]-Enkephalin

Catalog Number: EVT-344216
CAS Number: 88373-72-2
Molecular Formula: C30H39N5O7S2
Molecular Weight: 645.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

[D-Pen2, Pen5]-Enkephalin is a synthetic peptide that acts as a selective agonist for the delta-opioid receptor. This compound is derived from the natural enkephalins, which are endogenous peptides involved in pain modulation and various physiological processes. The compound's structure features two D-phenylalanines at positions 2 and 5, which enhance its binding affinity and selectivity for the delta-opioid receptor compared to other opioid receptors.

Source and Classification

[D-Pen2, Pen5]-Enkephalin is classified as a delta-opioid receptor agonist. It is primarily synthesized for research purposes to explore its pharmacological properties and potential therapeutic applications in pain management and other conditions influenced by the opioid system.

Synthesis Analysis

Methods and Technical Details

The synthesis of [D-Pen2, Pen5]-Enkephalin typically involves solid-phase peptide synthesis, a widely used method for producing peptides in a controlled manner. The process includes the following steps:

  1. Resin Preparation: A solid support resin is functionalized with an appropriate linker to facilitate peptide assembly.
  2. Deprotection: The N-terminal protecting group is removed using a deprotection agent, allowing the first amino acid to couple.
  3. Coupling Reactions: Each amino acid is sequentially added to the growing peptide chain through coupling reactions, often using reagents such as HATU or DIC to activate the carboxyl group of the amino acid.
  4. Capping: Unreacted sites on the resin are capped to prevent undesired reactions.
  5. Cleavage: Once the full sequence is assembled, the peptide is cleaved from the resin using a cleavage cocktail (commonly TFA-based) to release the final product.

This method allows for precise control over the peptide sequence and modifications, resulting in high-purity products suitable for biological testing .

Molecular Structure Analysis

Structure and Data

The molecular structure of [D-Pen2, Pen5]-Enkephalin can be represented by its sequence:

H Tyr D Pen Gly Phe D Pen NH2\text{H Tyr D Pen Gly Phe D Pen NH}_2
  • Molecular Weight: Approximately 600 Da
  • Chemical Formula: C₃₃H₄₅N₉O₆S
  • 3D Structure: The conformation of this peptide can be analyzed using techniques such as NMR spectroscopy, which provides insights into its spatial arrangement and interactions with receptors.

The presence of D-amino acids contributes to increased stability against enzymatic degradation, enhancing its potential therapeutic applications .

Chemical Reactions Analysis

Reactions and Technical Details

[D-Pen2, Pen5]-Enkephalin participates in various biochemical interactions primarily through its binding to delta-opioid receptors. Key reactions include:

  • Receptor Binding: The compound binds to delta-opioid receptors with high affinity, triggering intracellular signaling pathways that lead to analgesic effects.
  • Agonistic Activity: It exhibits agonistic activity at delta-opioid receptors, influencing pain modulation through G-protein coupled receptor mechanisms.

Studies have shown that modifications in its structure can significantly affect its binding affinity and selectivity towards different opioid receptors .

Mechanism of Action

Process and Data

The mechanism of action of [D-Pen2, Pen5]-Enkephalin involves:

  1. Binding to Delta-Opioid Receptors: Upon administration, the peptide binds specifically to delta-opioid receptors located in the central nervous system.
  2. Activation of G-Proteins: This binding activates G-proteins associated with these receptors, leading to downstream effects such as inhibition of adenylate cyclase activity.
  3. Modulation of Pain Pathways: The activation results in decreased neuronal excitability and reduced neurotransmitter release, contributing to analgesic effects.

Research indicates that this compound has a significant impact on pain relief mechanisms without the addictive potential often associated with mu-opioid receptor agonists .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a white powder or crystalline solid.
  • Solubility: Soluble in aqueous solutions at physiological pH.
  • Stability: Stable under physiological conditions but may degrade in extreme pH environments or upon prolonged exposure to light.

Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to assess purity and concentration during synthesis .

Applications

Scientific Uses

[D-Pen2, Pen5]-Enkephalin is utilized in various scientific research applications:

  • Pain Management Studies: Investigated for its potential use in treating chronic pain conditions due to its analgesic properties.
  • Opioid Research: Serves as a tool for understanding opioid receptor dynamics and developing new analgesics with fewer side effects.
  • Neuroscience Research: Used to study neural pathways involved in pain perception and modulation.
Molecular Mechanisms of δ-Opioid Receptor Selectivity

Structural Determinants of δ-Opioid Receptor Binding Affinity

The binding affinity of DPDPE for δOR is governed by specific structural interactions within the receptor’s orthosteric pocket:

  • Phe⁴ Modifications: Halogenation at the para-position of Phe⁴ (e.g., chlorine, iodine) significantly enhances δOR affinity and selectivity. [p-ClPhe⁴]DPDPE exhibits an IC₅₀(μ)/IC₅₀(δ) selectivity ratio of 574—approximately 5-fold higher than unmodified DPDPE. This enhancement stems from halogen-mediated hydrophobic interactions within a δOR subpocket inaccessible to μOR [1] [5].
  • Transmembrane Domain Recognition: Chimeric receptor studies identify transmembrane domains V–VII (TM V–VII) as critical for DPDPE binding. These regions form a sterically constrained cavity complementary to DPDPE’s cyclic structure, while μOR’s TM I–III segment preferentially accommodates bulkier ligands like DAMGO ([D-Ala², N-MePhe⁴, Gly⁵-ol]-enkephalin) [6].

Table 1: Impact of Phe⁴ Modifications on DPDPE Binding

AnalogδOR Affinity (IC₅₀, nM)δOR Selectivity vs. μOR
DPDPE12.6115-fold
[p-ClPhe⁴]DPDPE4.3574-fold
[p-IPhe⁴]DPDPE5.817,374-fold (MVD/GPI assay)

Data derived from competitive radioligand assays [1] [5].

Role of D-Penicillamine Substitutions in Receptor Discrimination

The D-Pen (β,β-dimethylcysteine) substitutions at positions 2 and 5 are fundamental to δOR selectivity:

  • Steric Exclusion from μOR: D-Pen²’s dimethyl groups create a side chain bulk (van der Waals volume = 124 ų) that clashes sterically with μOR’s tighter binding cleft. Linear analogs like [D-t-Leu², D-t-Leu⁵]enkephalin—which incorporate bulkier tert-leucine—exhibit 36-fold reduced δOR affinity and 450-fold reduced μOR affinity, confirming μOR’s sensitivity to steric bulk at position 2 [2].
  • Disulfide Bridge Formation: The covalent linkage between D-Pen² and D-Pen⁵ enforces a rigid 14-atom cyclic ring. This contrasts with endogenous enkephalins’ flexible structures and is optimal for δOR recognition. Enlarging the ring to dithioether bridges (16–18 atoms) reduces δOR affinity by >100-fold, demonstrating δOR’s preference for compact geometries [2] [7].

Comparative Analysis with μ-Opioid Receptor Binding Dynamics

DPDPE’s weak μOR binding arises from divergent pharmacophore requirements:

  • Phe⁴ Spatial Orientation: Meta-substitutions at Phe⁴ in Leu-enkephalin (e.g., 3-iodo or 3-bromo) increase δOR affinity but decrease μOR binding. This contrasts sharply with μOR-selective ligands like DAMGO, which require unmodified Phe⁴ or N-methylation to accommodate μOR’s deeper hydrophobic subpocket [5].
  • Receptor Surface Complementarity: Molecular dynamics simulations reveal that DPDPE’s β-turn conformation (stabilized by the D-Pen²/D-Pen⁵ bridge) aligns with δOR’s shallow extracellular loops. Conversely, μOR demands ligands with extended linear domains that DPDPE’s rigidity cannot adopt [5] [6].

Table 2: Selectivity Profiles of Enkephalin Analogs

LigandδOR Kᵢ (nM)μOR Kᵢ (nM)Selectivity (δ/μ)
Leu-enkephalin1.263.12.5-fold
DPDPE0.89102115-fold
[m-BrPhe⁴]Leu-enkephalin0.230.984.3-fold

Binding data from displacement assays using [³H]DPDPE (δOR) and [³H]DAMGO (μOR) [5].

Impact of Conformational Rigidity on Receptor Activation

The conformational constraints in DPDPE dictate both receptor selectivity and signaling bias:

  • Biased Signaling Induction: DPDPE’s rigid scaffold favors Gαᵢ-mediated signaling over β-arrestin recruitment. In cellular assays, it exhibits β-arrestin-2 efficacy <15% relative to balanced agonists like etorphine. This bias arises from its inability to stabilize μOR’s β-arrestin-recruiting conformation while promoting δOR’s Gαᵢ-coupled state [3] [8].
  • G-Protein Coupling Efficiency: DPDPE’s cyclic structure enhances δOR coupling to inhibitory G-proteins (Gαᵢ/Gαₒ), leading to potent inhibition of adenylyl cyclase (IC₅₀ = 2.1 nM) and voltage-gated calcium channels. This contrasts with flexible enkephalins, which inefficiently stabilize active receptor conformations [3] [8].
  • Dynamic Conformational Control: NMR studies show DPDPE adopts a single dominant conformation in solution, with the Tyr¹ side chain oriented perpendicular to the cyclic ring. This pre-organization minimizes entropic costs upon δOR binding, contributing to its subnanomolar affinity [2].

Table 3: Signaling Profiles of δOR Agonists

LigandGαᵢ Activation (EC₅₀, nM)β-Arrestin Recruitment (% Max)Bias Factor (δOR)
DPDPE0.812%1.0 (Reference)
Leu-enkephalin5.265%0.3
[m-ClPhe⁴]DPDPE0.58%1.7

Functional data from GloSensor™ cAMP and PathHunter® β-arrestin assays [5] [8].

Concluding Remarks

DPDPE’s design leverages conformational restriction and strategic steric bulk to achieve unparalleled δOR selectivity. Its structural innovations—particularly the D-Pen²/D-Pen⁵ disulfide bridge and optimized Phe⁴ substitutions—provide a blueprint for developing next-generation δOR agonists with refined signaling bias. Future work should focus on extending these principles to non-peptidic scaffolds to improve pharmacokinetics while retaining δOR specificity [5] [8].

Properties

CAS Number

88373-72-2

Product Name

[D-Pen2, Pen5]-Enkephalin

IUPAC Name

(4R,7S,13S)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid

Molecular Formula

C30H39N5O7S2

Molecular Weight

645.8 g/mol

InChI

InChI=1S/C30H39N5O7S2/c1-29(2)23(34-25(38)20(31)14-18-10-12-19(36)13-11-18)27(40)32-16-22(37)33-21(15-17-8-6-5-7-9-17)26(39)35-24(28(41)42)30(3,4)44-43-29/h5-13,20-21,23-24,36H,14-16,31H2,1-4H3,(H,32,40)(H,33,37)(H,34,38)(H,35,39)(H,41,42)/t20-,21-,23-,24+/m0/s1

InChI Key

MCMMCRYPQBNCPH-HIGZBPRKSA-N

SMILES

CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C

Canonical SMILES

CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C

Isomeric SMILES

CC1([C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.